molecular formula C10H18ClN3O B12958583 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride CAS No. 1206824-85-2

3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride

Cat. No.: B12958583
CAS No.: 1206824-85-2
M. Wt: 231.72 g/mol
InChI Key: AMJBBOMXPFXGQM-RJUBDTSPSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound’s systematic name follows IUPAC rules for bicyclic amines and nitriles. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. Substituents are prioritized as follows:

  • 3-Oxopropanenitrile at position 1 of the piperidine ring.
  • Methylamino group (-NHCH₃) at position 3.
  • Methyl group (-CH₃) at position 4.

The stereochemical descriptors (3R,4R) indicate the absolute configuration of the chiral centers at positions 3 and 4. The R configuration arises from the Cahn-Ingold-Prelog priority rules:

  • At C3: Nitrogen (NHCH₃) > carbon (C4) > carbon (C2) > hydrogen.
  • At C4: Methyl group (CH₃) > carbon (C3) > carbon (C5) > hydrogen.

The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility and stability.

Structural Feature IUPAC Description
Parent heterocycle Piperidine
Substituents 1-(3-oxopropanenitrile), 3-(methylamino), 4-methyl
Stereochemistry (3R,4R)
Salt form Hydrochloride

Molecular Topology: Piperidine Ring Conformational Studies

Piperidine adopts a chair conformation to minimize steric strain, with axial and equatorial positions for substituents. In this compound, the methylamino group at C3 and methyl group at C4 influence ring dynamics:

  • Chair Conformation Stability :

    • The equatorial position of the bulky methylamino group reduces 1,3-diaxial interactions.
    • Methyl at C4 adopts an equatorial orientation, avoiding clashes with C3 substituents.
  • Twist-Boat Conformation :

    • Energy calculations suggest a 4.8 kcal/mol preference for the chair over twist-boat.
    • Substituent steric effects increase the twist-boat’s energy barrier by 0.72 kcal/mol compared to unsubstituted piperidine.

Conformational Energy Comparison

Conformation Relative Energy (kcal/mol) Dominant Substituent Orientation
Chair 0.0 Methylamino equatorial, methyl axial
Twist-Boat +4.8 Methylamino axial, methyl equatorial
Half-Chair +6.1 Mixed substituent orientations

Electronic effects from the nitrile and ketone groups further stabilize the chair conformation via hyperconjugation.

Electronic Structure Analysis Through Molecular Orbital Theory

Molecular orbital (MO) calculations reveal key electronic features:

  • Piperidine Ring :

    • The nitrogen lone pair occupies an sp³ hybrid orbital, contributing to basicity (pKₐ ≈ 11.2).
    • Conjugation with the adjacent ketone group delocalizes electron density, reducing basicity by 0.5 pKₐ units compared to unsubstituted piperidine.
  • Nitrile Group :

    • The cyano (-C≡N) moiety exhibits a σ-bonding MO (bond order 1.98) and two degenerate π-bonding MOs.
    • Antibonding π* orbitals at -2.3 eV facilitate nucleophilic attacks at the nitrile carbon.
  • Ketone Group :

    • The carbonyl (C=O) π-bonding MO lies at -10.4 eV, with a bond order of 1.76.
    • Polarization toward oxygen creates a partial positive charge (+0.32 e) on the ketone carbon, enhancing electrophilicity.

Frontier Molecular Orbitals

Orbital Type Energy (eV) Primary Contributors
HOMO -6.8 Piperidine nitrogen lone pair
LUMO -2.1 Nitrile π* antibonding orbital
LUMO+1 -1.5 Ketone π* antibonding orbital

Electrostatic potential maps highlight nucleophilic regions at the piperidine nitrogen and electrophilic sites at the nitrile and ketone carbons.

Comparative Structural Analysis With Related Piperidine Nitriles

Structural analogs demonstrate how substituents modulate properties:

  • 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile :

    • Replaces methylamino with hydroxyl, reducing basicity (pKₐ ≈ 8.9).
    • Hydrogen bonding via -OH stabilizes the twist-boat conformation.
  • N-Methylpiperidine-3-carbonitrile :

    • Lacks the ketone group, increasing electron density on the piperidine ring.
    • Chair conformation predominates (ΔG = 3.16 kcal/mol vs. twist).

Structural and Electronic Comparisons

Compound LogP Dipole Moment (D) Dominant Conformation
Target compound 1.42 4.8 Chair
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile 0.87 5.2 Twist-boat
N-Methylpiperidine-3-carbonitrile 1.15 3.9 Chair

The target compound’s methylamino and ketone groups synergistically enhance solubility (LogP = 1.42) while maintaining conformational rigidity.

Properties

CAS No.

1206824-85-2

Molecular Formula

C10H18ClN3O

Molecular Weight

231.72 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl]-3-oxopropanenitrile;hydrochloride

InChI

InChI=1S/C10H17N3O.ClH/c1-8-4-6-13(7-9(8)12-2)10(14)3-5-11;/h8-9,12H,3-4,6-7H2,1-2H3;1H/t8-,9+;/m1./s1

InChI Key

AMJBBOMXPFXGQM-RJUBDTSPSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C(=O)CC#N.Cl

Canonical SMILES

CC1CCN(CC1NC)C(=O)CC#N.Cl

Origin of Product

United States

Preparation Methods

Formation of Piperidine Intermediate

  • Starting from benzyl bromide, a pyridinium salt is formed by reaction with pyridine.
  • This salt undergoes sodium borohydride reduction to yield a 1-benzyl-4-methyl piperidine derivative.
  • Selective oxidation of this intermediate using potassium hydrogen persulfate composite salt under controlled temperature (0–20 °C, preferably near 0 °C) affords the (3R,4R)-4-methyl-3-hydroxypiperidine intermediate with high enantiomeric purity (≥98% de).

Mitsunobu Alkylation

  • The hydroxyl group of the piperidine intermediate is alkylated via Mitsunobu reaction using N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine in the presence of triphenylphosphine and diisopropyl azodiformate.
  • This step is conducted in dioxane solvent, initially cooled to 0 °C, then warmed to 100 °C for 2 hours to complete the reaction.
  • The product is purified by washing with sodium bicarbonate and brine, followed by drying and concentration to yield the alkylated piperidine intermediate.

Deprotection and Hydrogenation

  • The benzyl protecting group is removed by catalytic hydrogenation using palladium hydroxide under nitrogen atmosphere at room temperature and 50 psi pressure.
  • The reaction mixture is filtered and concentrated to obtain the deprotected N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine intermediate.

Acylation to Form Final Compound

  • The key intermediate is acylated with cyanoacetyl chloride (≥98% purity) in the presence of a suitable base.
  • The molar ratio of intermediate to cyanoacetyl chloride is optimized between 1:1 and 1:3, preferably 1:2.
  • The reaction temperature is maintained between 0 and 80 °C, ideally near 20 °C.
  • This step yields the target compound 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile.

Conversion to Hydrochloride Salt

  • The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
  • This salt form improves compound stability and handling for pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Pyridinium salt formation Benzyl bromide + pyridine 0–20 - Molar ratio bromide:hydride 1:1.3
Reduction Sodium borohydride 0–20 - Controlled to avoid over-reduction
Selective oxidation Potassium hydrogen persulfate composite salt 0–20 (prefer 0) - High stereoselectivity (≥98% de)
Mitsunobu alkylation Triphenylphosphine, diisopropyl azodiformate, dioxane 0 to 100 68 Purification by aqueous washes
Hydrogenation Pd(OH)2, H2, ethanol, 50 psi N2 RT 86 Debenzylation step
Acylation Cyanoacetyl chloride, base 0–80 (prefer 20) - Molar ratio 1:2 preferred
Salt formation HCl in suitable solvent RT - Final hydrochloride salt

Research Findings and Improvements

  • The selective oxidation step is critical for obtaining the desired stereochemistry, with potassium hydrogen persulfate composite salt providing high enantiomeric excess.
  • Mitsunobu alkylation is preferred for its mild conditions and good yields, though requires careful temperature control.
  • Hydrogenation using palladium hydroxide under mild pressure efficiently removes protecting groups without racemization.
  • The acylation step with cyanoacetyl chloride is optimized for stoichiometry and temperature to maximize yield and purity.
  • The overall process improves upon earlier methods by enhancing yield, reducing reaction times, and providing better stereochemical control.

Chemical Reactions Analysis

Types of Reactions

3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been approved for various medical conditions, including:

  • Rheumatoid Arthritis : Tofacitinib is primarily used for treating moderate to severe rheumatoid arthritis in adults who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs) .
  • Psoriasis : It is also indicated for the treatment of moderate to severe plaque psoriasis, providing an alternative for patients who do not respond to traditional therapies .
  • Ulcerative Colitis : Recent studies have shown Tofacitinib's efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease .
  • Other Autoimmune Diseases : Research is ongoing into its potential applications for other autoimmune disorders such as lupus and Crohn's disease .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the effectiveness and safety of Tofacitinib across different patient populations. Notable findings include:

  • Rheumatoid Arthritis Trials : In a pivotal study involving over 1,000 patients with rheumatoid arthritis, Tofacitinib showed significant improvements in disease activity scores compared to placebo after 12 weeks of treatment .
  • Psoriasis Studies : Clinical trials have reported that Tofacitinib leads to substantial skin clearance in patients with moderate to severe psoriasis, with many achieving a PASI 75 (Psoriasis Area Severity Index) response .
  • Ulcerative Colitis Research : In studies focusing on ulcerative colitis, patients treated with Tofacitinib exhibited higher rates of remission compared to those receiving placebo treatments .

Adverse Effects and Considerations

While Tofacitinib is generally well-tolerated, it can lead to several adverse effects that require monitoring:

  • Increased Risk of Infections : Due to its immunosuppressive action, patients may be at heightened risk for serious infections .
  • Lipid Elevations : Some patients experience elevated lipid levels during treatment, necessitating regular monitoring .

Mechanism of Action

The mechanism of action of 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences and Implications

Compound Core Structure Key Substituents Molecular Weight
Compound A Piperidine with nitrile and methylamino No pyrrolopyrimidine moiety 274.75 g/mol
Tofacitinib (CP-690,550) Piperidine linked to pyrrolopyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-yl group 312.37 g/mol
Baricitinib Piperidine with pyrrolopyrimidine and cyano Additional cyano group for enhanced selectivity 371.41 g/mol
  • Key Insight : The absence of the pyrrolopyrimidine group in Compound A likely reduces its affinity for JAK kinases. Tofacitinib’s pyrrolopyrimidine moiety facilitates hydrogen bonding with Jak3’s ATP-binding pocket, a feature absent in Compound A .

Kinase Selectivity and Potency

and demonstrate that stereochemistry profoundly impacts JAK inhibition. For tofacitinib (3R,4R isomer), selectivity for Jak3/Jak1 over other kinases is >20-fold, with an IC50 of 1 nM for Jak3 . In contrast:

  • Compound A: Limited kinase inhibition data are available, but structural analogs without pyrrolopyrimidine show reduced potency. For example, the 3R,4S and 3S,4R stereoisomers of tofacitinib analogs exhibit >100-fold lower Jak3 inhibition .
  • Baricitinib: Dual JAK1/JAK2 inhibition (IC50: 5.7 nM and 5.9 nM, respectively), with minimal activity against TyK2 or non-JAK kinases .

Pharmacological and Clinical Profiles

Parameter Compound A Tofacitinib Baricitinib
Solubility High (due to HCl salt) 2.9 mg/mL in water (citrate salt) 0.1 mg/mL in water
Primary Indication Research intermediate Rheumatoid arthritis, ulcerative colitis Rheumatoid arthritis, COVID-19
Selectivity Not established JAK3/JAK1 > JAK2 JAK1/JAK2 > JAK3

Comparison with Stereoisomers and Analogs

Impact of Stereochemistry

and highlight that the 3R,4R configuration in tofacitinib is essential for Jak3 inhibition. Stereoisomers (e.g., 3R,4S or 3S,4R) exhibit:

  • Reduced Jak3 inhibition (IC50 > 100 nM) .
  • Off-target binding to STE7/STE20 kinases (e.g., MST3, TNIK) .

Analogs with Modified Substituents

  • Chlorinated Analog (): 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile shows enhanced potency due to chlorine’s electron-withdrawing effects, but toxicity risks limit clinical use .
  • Deuterated Tofacitinib () : Tofacitinib-d3 (citrate) retains similar pharmacokinetics but is used as an internal standard in mass spectrometry .

Q & A

Q. What computational approaches predict off-target interactions or metabolic liabilities?

  • Methodology : Apply molecular docking (AutoDock Vina) to screen against structural databases (e.g., ChEMBL). Use in silico tools like MetaSite to predict Phase I/II metabolism sites. Validate with metabolite ID studies via LC-HRMS .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and replicate experiments across independent labs .
  • Advanced Characterization : For chiral analysis, combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous stereochemistry .

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